molecular formula C12H13ClO2S B13561753 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)cyclopropane-1-sulfonyl chloride

1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B13561753
M. Wt: 256.75 g/mol
InChI Key: RXEYJYJSQBXLOR-UHFFFAOYSA-N
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Description

1-({bicyclo[420]octa-1,3,5-trien-7-yl}methyl)cyclopropane-1-sulfonyl chloride is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)cyclopropane-1-sulfonyl chloride typically involves multiple steps, starting from commercially available precursors. One common route involves the cyclopropanation of a suitable bicyclic precursor followed by sulfonylation using sulfonyl chloride reagents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure cost-effectiveness and scalability. This may involve the use of continuous flow reactors and advanced purification techniques to handle large quantities of reactants and products efficiently.

Chemical Reactions Analysis

Types of Reactions

1-({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfonamide or other reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfonamides.

Scientific Research Applications

1-({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 1-({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)cyclopropane-1-sulfonyl chloride exerts its effects involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is harnessed in various applications, including the modification of enzymes and the development of targeted therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)cyclopropane-1-sulfonyl chloride is unique due to its bicyclic structure and the presence of a highly reactive sulfonyl chloride group. This combination of features makes it a versatile compound in various chemical and biological applications.

Properties

Molecular Formula

C12H13ClO2S

Molecular Weight

256.75 g/mol

IUPAC Name

1-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)cyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C12H13ClO2S/c13-16(14,15)12(5-6-12)8-10-7-9-3-1-2-4-11(9)10/h1-4,10H,5-8H2

InChI Key

RXEYJYJSQBXLOR-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2CC3=CC=CC=C23)S(=O)(=O)Cl

Origin of Product

United States

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